molecular formula C18H25N3O4 B11349478 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide

Cat. No.: B11349478
M. Wt: 347.4 g/mol
InChI Key: NJTWFNCVHUWCCQ-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide typically involves multiple steps:

    Formation of the Morpholine-Cyclohexyl Intermediate: This step involves the reaction of morpholine with cyclohexanone to form the morpholine-cyclohexyl intermediate.

    Introduction of the Nitrobenzamide Group: The intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are often used.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the modulation of cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
  • N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-4-nitrobenzamide

InChI

InChI=1S/C18H25N3O4/c22-17(15-4-6-16(7-5-15)21(23)24)19-14-18(8-2-1-3-9-18)20-10-12-25-13-11-20/h4-7H,1-3,8-14H2,(H,19,22)

InChI Key

NJTWFNCVHUWCCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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